Bienvenue dans la boutique en ligne BenchChem!

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid

Lipophilicity Physicochemical profiling Drug-likeness

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid (CAS 1009540-53-7) is a synthetic organic compound belonging to the class of N-acyl amino acid derivatives, specifically a 4-(dimethylsulfamoyl)benzamido derivative of L-leucine. It is cataloged as a research-grade building block by multiple suppliers, including Enamine (EN300-25608) and Fujifilm Wako, with a typical purity specification of ≥95%.

Molecular Formula C15H22N2O5S
Molecular Weight 342.41
CAS No. 1009540-53-7
Cat. No. B2707013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid
CAS1009540-53-7
Molecular FormulaC15H22N2O5S
Molecular Weight342.41
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
InChIInChI=1S/C15H22N2O5S/c1-10(2)9-13(15(19)20)16-14(18)11-5-7-12(8-6-11)23(21,22)17(3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)(H,19,20)
InChIKeyREYIJKFOYHUVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid (CAS 1009540-53-7): A Sulfamoyl-Benzamido Leucine Derivative for Targeted Library Design


2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid (CAS 1009540-53-7) is a synthetic organic compound belonging to the class of N-acyl amino acid derivatives, specifically a 4-(dimethylsulfamoyl)benzamido derivative of L-leucine [1]. It is cataloged as a research-grade building block by multiple suppliers, including Enamine (EN300-25608) and Fujifilm Wako, with a typical purity specification of ≥95% . The compound is primarily utilized in early-stage drug discovery and medicinal chemistry as a fragment or scaffold for structure-activity relationship (SAR) studies, with computed physicochemical properties suggesting a balanced profile of moderate lipophilicity (XLogP3-AA = 1.7) and 2 hydrogen bond donors [2].

Why Generic Substitution of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid with In-Class Analogs Is Scientifically Unreliable


Within the sulfamoyl-benzamido acid series, subtle modifications to the amino acid side chain or aryl substitution pattern propagate into quantifiably distinct physicochemical and topological profiles that directly impact target engagement, pharmacokinetic behavior, and synthetic tractability [1]. For example, replacing the leucine-derived 4-methylpentanoic acid moiety with glycine or alanine analogs alters computed lipophilicity (XLogP3-AA) and rotatable bond count, which in turn modulates membrane permeability and conformational entropy [2]. Similarly, chloro-substitution on the phenyl ring introduces steric and electronic effects that can redirect binding poses and metabolic stability profiles compared to the unsubstituted target compound [3]. These data-driven differences mean that generic interchange of compounds within this class without head-to-head evidence risks selection of a suboptimal candidate for a specific pharmacophore or physicochemical hypothesis.

Quantitative Differentiation Evidence: 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Glycine and Alanine Analogs

The target compound exhibits a computed XLogP3-AA value of 1.7 [1], which is 0.9 to 1.1 log units higher than the glycine analog (2-{[4-(dimethylsulfamoyl)phenyl]formamido}acetic acid, XLogP3-AA = 0.8) [2] and 0.7 log units higher than the alanine analog (2-{[4-(dimethylsulfamoyl)phenyl]formamido}propanoic acid, XLogP3-AA = 1.0) [3]. This difference places the leucine derivative in a more favorable lipophilicity range for passive membrane permeability, while the shorter-chain analogs fall below the typical optimal range (XLogP 1–3) for cell-based assays.

Lipophilicity Physicochemical profiling Drug-likeness

Rotatable Bond Count as a Conformational Entropy Metric: Target vs. Glycine Analog

The target compound contains 7 rotatable bonds [1], whereas the glycine analog (2-{[4-(dimethylsulfamoyl)phenyl]formamido}acetic acid) possesses only 4 rotatable bonds [2]. This difference of +3 rotatable bonds introduces a significantly higher conformational entropy penalty upon binding to a rigid target site, which can be leveraged to tune selectivity—the target compound may be less promiscuous than the simpler glycine analog due to a greater entropic cost of adopting a bioactive conformation.

Conformational flexibility Entropy penalty Binding affinity prediction

Molecular Weight and Molar Refractivity: Target Compound vs. Chloro-Substituted Isoleucine Analog

The target compound has a molecular weight (MW) of 342.4 g/mol [1]. Its closest halogenated analog, 2-{[2-chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid (CAS 1009512-36-0), has a higher MW of 376.85 g/mol due to the chlorine substituent [2]. This +34.45 g/mol difference pushes the chloro analog beyond the preferred MW threshold of 350 for oral bioavailability (Lipinski rule), whereas the target compound remains comfortably within the guideline. Additionally, the chloro substituent alters the electronic landscape of the aryl ring, potentially shifting target engagement profiles.

Molecular size Drug-likeness Polar surface area

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Target vs. Alanine Analog

The target compound possesses 6 hydrogen bond acceptors and 2 donors [1], identical to the alanine analog (2-{[4-(dimethylsulfamoyl)phenyl]formamido}propanoic acid) [2]. However, the topological polar surface area (TPSA) increases from 95.5 Ų (alanine analog) to 104 Ų (target compound) due to the larger hydrophobic surface contributed by the leucine side chain, which can enhance hydrophobic interactions with target proteins without violating TPSA limits (<140 Ų) for blood-brain barrier penetration.

H-bond capacity Polar surface area Permeability

Optimal Application Scenarios for 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Balanced Lipophilicity and Conformational Restriction

The compound's XLogP of 1.7, combined with 7 rotatable bonds, makes it suitable for fragment-based screening libraries where moderate lipophilicity and conformational constraint are desired to reduce false-positive hits from aggregate-based promiscuous inhibition [1]. Compared to the glycine analog (XLogP 0.8, 4 rotatable bonds), the leucine derivative provides improved membrane permeability while maintaining viable solubility [2].

Oral Bioavailability-Focused Medicinal Chemistry Optimization

With a molecular weight of 342.4 g/mol, well within the Lipinski threshold of 350 for optimal oral absorption, this compound serves as an efficient starting point for lead optimization programs prioritizing oral bioavailability [1]. This stands in contrast to the chloro-substituted analog (MW 376.85), which exceeds this preferred ceiling and may exhibit reduced permeability [3].

Selectivity Profiling via Entropy-Driven Binding Discrimination

The higher rotatable bond count (7 vs. 4 for the glycine analog) introduces a greater conformational entropy penalty upon target binding, which can be exploited to design compounds with improved selectivity profiles by raising the energetic barrier for off-target engagement [1]. This property is particularly valuable for kinase or protease inhibitor programs where selectivity is a primary challenge.

Hydrophobic Interaction-Driven SAR Exploration in CNS Targets

The compound's elevated TPSA of ~104 Ų, driven by the leucine side chain rather than additional polar groups, allows exploration of hydrophobic binding pockets without exceeding the TPSA cutoff for blood-brain barrier penetration (<140 Ų) [1]. This makes it a candidate for CNS-targeted fragment libraries where balanced polarity is critical.

Quote Request

Request a Quote for 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.